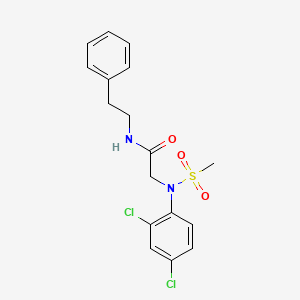![molecular formula C17H16INO5 B4847647 methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B4847647.png)
methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate
Overview
Description
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate, also known as MPAA, is a synthetic compound that has gained a lot of attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is not fully understood. However, it is believed to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. By inhibiting HDAC activity, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, thereby suppressing cancer cell growth.
Biochemical and Physiological Effects:
methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, such as the human cytomegalovirus (HCMV). Additionally, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. However, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is also highly reactive and can undergo hydrolysis under certain conditions, which can affect its stability and potency.
Future Directions
There are several future directions for the study of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate. One potential area of research is the development of novel derivatives of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the use of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate as a radiopharmaceutical agent for PET imaging. Additionally, further studies are needed to fully understand the mechanism of action of methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate is a synthetic compound that has shown promising therapeutic potential in the treatment of cancer, viral infections, and inflammatory diseases. Its high potency and diverse range of activities make it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Scientific Research Applications
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate has also been studied for its potential use as a radiopharmaceutical agent for positron emission tomography (PET) imaging.
properties
IUPAC Name |
methyl 2-[4-[[2-(4-iodophenoxy)acetyl]amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c1-22-17(21)11-24-15-8-4-13(5-9-15)19-16(20)10-23-14-6-2-12(18)3-7-14/h2-9H,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQACYVSTXQFTQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-{[(4-iodophenoxy)acetyl]amino}phenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(1-cyclohexen-1-yl)ethyl]-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4847570.png)
![N,1-bis(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B4847575.png)
![ethyl 2-[(1-benzothien-3-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4847577.png)
![{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4847578.png)

![2,4-dichloro-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4847587.png)

![tert-butyl 2-[1-(5-chloro-2-thienyl)propylidene]hydrazinecarboxylate](/img/structure/B4847600.png)
![N-(4-chlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4847611.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-6-ethoxy-2H-chromen-2-one](/img/structure/B4847626.png)
![4-{[butyl(methyl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4847633.png)
![3-[5-(2-bromo-4-methylphenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B4847642.png)
![3-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B4847648.png)
![N-(tert-butyl)-4-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4847666.png)